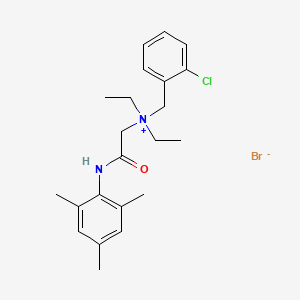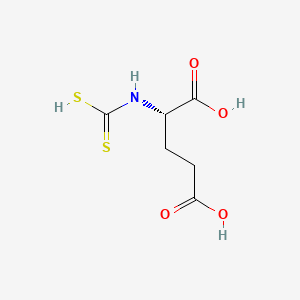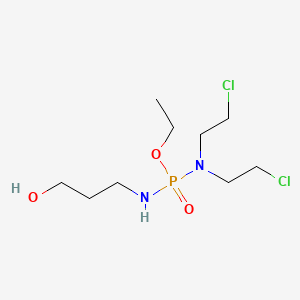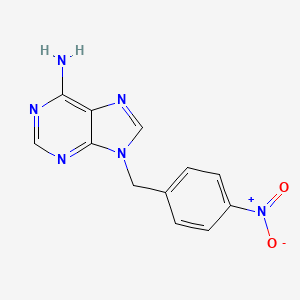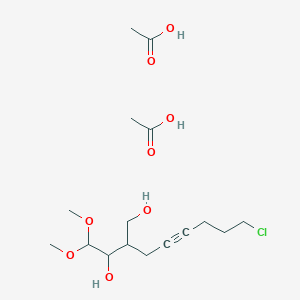
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol is an organic compound that features a combination of acetic acid and a substituted butane diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorohex-2-yne and 4,4-dimethoxybutane-1,3-diol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol: can be compared with other substituted butane diols and acetic acid derivatives.
Unique Features: Its unique structural features, such as the presence of a chlorohex-2-ynyl group, distinguish it from other similar compounds.
List of Similar Compounds
- 2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- This compound derivatives
Properties
CAS No. |
78668-62-9 |
|---|---|
Molecular Formula |
C16H29ClO8 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol |
InChI |
InChI=1S/C12H21ClO4.2C2H4O2/c1-16-12(17-2)11(15)10(9-14)7-5-3-4-6-8-13;2*1-2(3)4/h10-12,14-15H,4,6-9H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
KIFQQKNRGOJTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC(C(C(CC#CCCCCl)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


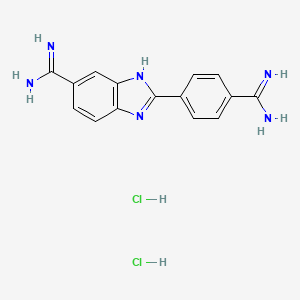
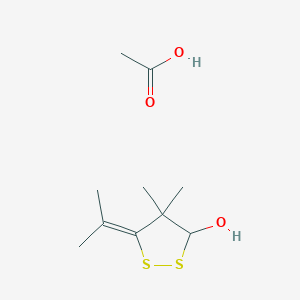
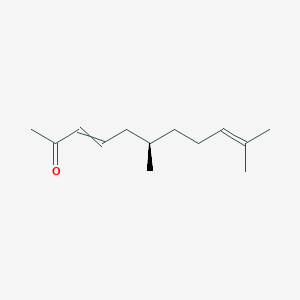
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
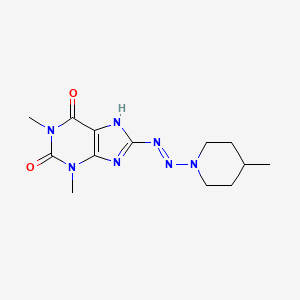
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
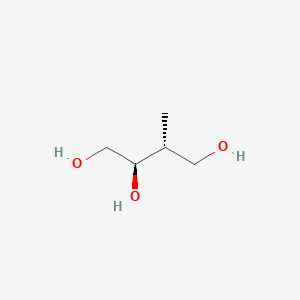
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
